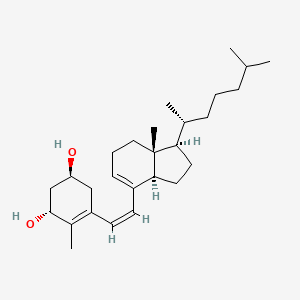

1-Hydroxyprevitamin D3

Description

Structure

3D Structure

Properties

CAS No. |

41461-13-6 |

|---|---|

Molecular Formula |

C27H44O2 |

Molecular Weight |

400.6 g/mol |

IUPAC Name |

(1S,3R)-5-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-4-ene-1,3-diol |

InChI |

InChI=1S/C27H44O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h10-12,18-19,23-26,28-29H,6-9,13-17H2,1-5H3/b12-11-/t19-,23+,24-,25+,26-,27-/m1/s1 |

InChI Key |

IGGKEILCLJZLKQ-XNUWECMXSA-N |

SMILES |

CC1=C(CC(CC1O)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)C)C |

Isomeric SMILES |

CC1=C(C[C@@H](C[C@H]1O)O)/C=C\C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C |

Canonical SMILES |

CC1=C(CC(CC1O)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)C)C |

Synonyms |

1 alpha-hydroxyprevitamin D3 1-hydroxyprevitamin D3 1-hydroxyprevitamin D3, (1beta,3beta,6Z)-isomer oxydevit pre-1 alpha-hydroxyvitamin D3 |

Origin of Product |

United States |

Biosynthesis and Photochemistry of 1 Hydroxyprevitamin D3

Precursors and Initial Photochemical Transformations

The synthesis of vitamin D3 and its derivatives begins with a specific precursor molecule that undergoes a significant structural change upon exposure to ultraviolet light.

Role of 7-Dehydrocholesterol (B119134) as a Precursor

7-Dehydrocholesterol (7-DHC) serves as the primary precursor for the production of vitamin D3. nih.govavantiresearch.comwikipedia.org This compound, a zoosterol, is naturally present in the skin and is an intermediate in the cholesterol synthesis pathway. nih.govavantiresearch.com The availability of 7-DHC in the epidermal layers of the skin is a critical starting point for the synthesis of vitamin D3 initiated by sunlight. wikipedia.orgnih.gov

Ultraviolet B (UVB) Radiation-Induced B-Ring Cleavage

The transformation of 7-dehydrocholesterol is initiated by exposure to Ultraviolet B (UVB) radiation, specifically within the wavelength range of 290 to 315 nanometers. mdpi.com This energy absorption leads to the cleavage of the B-ring in the cholesterol structure, a critical photochemical reaction. nih.govmdpi.comresearchgate.net The optimal wavelengths for this conversion have been identified as being between 295 and 300 nm. nih.govwikipedia.org This specific light absorption by the conjugated double bonds in 7-DHC is the catalyst for its conversion into previtamin D3. mdpi.comtaylorandfrancis.com

Formation of Previtamin D3 and its Photoisomers

Upon UVB-induced B-ring cleavage, 7-dehydrocholesterol is converted into previtamin D3. nih.govnih.govresearchgate.net However, continued exposure to UV radiation can lead to the formation of photoisomers, namely lumisterol (B196343) and tachysterol (B196371). nih.govnih.gov The formation of these biologically inert photoproducts limits the accumulation of previtamin D3. nih.gov The spectral character of the sunlight has a profound effect on the relative amounts of previtamin D3 and its photoisomers formed. nih.gov For instance, exposure to 295 nm radiation can convert up to 65% of the original 7-DHC to previtamin D3, while simulated solar radiation results in a maximum formation of about 20%. nih.gov

| Radiation Source | Maximum Previtamin D3 Formation from 7-DHC | Reference |

| 295 nm Radiation | Up to 65% | nih.gov |

| Simulated Solar Radiation | ~20% | nih.gov |

Photochemical Synthesis of 1-Hydroxyprevitamin D3 from 1-Hydroxyprovitamin D3

The synthesis of this compound follows a similar photochemical pathway, starting from 1α-hydroxyprovitamin D3 (1α-OH-7-DHC). pnas.orgnih.govcolab.ws By carefully controlling the irradiation wavelength between 280 and 310 nm and the reaction temperature, yields of over 80% for this compound can be achieved. pnas.orgnih.gov This process represents a significant improvement in the photochemical production of 1α-hydroxyvitamin D3 compounds. pnas.org Research has shown that using monochromatic UV light at 295 nm results in the maximum yield of 1α-hydroxyvitamin D3. colab.ws However, irradiation with light in the 310-330 nm range can lead to the formation of undesirable byproducts. colab.ws

| Parameter | Condition | Resulting Yield of this compound | Reference |

| Irradiation Wavelength | 280-310 nm | >80% | pnas.orgnih.gov |

| Irradiation Wavelength | 295 nm (monochromatic) | Maximum | colab.ws |

| Irradiation Wavelength | 310-330 nm | Formation of undesirable byproducts | colab.ws |

Thermal Isomerization Dynamics

Following the initial photochemical event, a temperature-dependent process takes over to complete the synthesis of vitamin D3.

Conversion of Previtamin D3 to Vitamin D3

Once formed, the thermally labile previtamin D3 undergoes a temperature-dependent isomerization to form vitamin D3. nih.govnih.govcapes.gov.br This process, which occurs over a period of about three days in the skin, is a critical step in the endogenous production of vitamin D3. nih.gov The rate of this isomerization can be significantly influenced by the microenvironment. For example, in an aqueous solution of β-cyclodextrin, the forward and reverse rate constants for the previtamin D3 to vitamin D3 isomerization were found to be significantly increased compared to in n-hexane. capes.gov.brnih.gov This suggests that the environment can stabilize certain conformations of previtamin D3, thereby accelerating its conversion to vitamin D3. nih.gov

Thermal Isomerization of this compound to 1-Hydroxyvitamin D3

Following its photochemical formation, this compound undergoes a thermal isomerization to form 1-hydroxyvitamin D3. This reaction is a reversible imrpress.comnih.gov-sigmatropic shift. acs.org A study investigating the thermal conversion of 1α-hydroxyprevitamin D3 diacetate to 1α-hydroxyvitamin D3 diacetate found that when dissolved in various solvents and heated to 60°C, the yield of the vitamin D3 form increased over the initial 4 hours and reached a state of equilibrium after 8.5 hours. nih.gov

The process of converting provitamin D3 to vitamin D3 begins with UV light exposure, leading to the formation of the metastable intermediate, previtamin D3. mdpi.com This intermediate can then undergo further thermal and photochemical isomerization reactions. mdpi.com The thermal isomerization of previtamin D3 to vitamin D3 is the final step in its synthesis within human skin. ebi.ac.uk Studies have shown this process is significantly faster in skin compared to organic solvents. ebi.ac.uksld.cu

A liposomal model was developed to mimic the enhanced isomerization of previtamin D3 to vitamin D3 that occurs in human skin. sld.cu This model demonstrated that the rate of isomerization was about 10 times faster in liposomes compared to n-hexane, a result that closely mirrored the kinetics observed in human skin. sld.cu The strength of amphipathic interactions between previtamin D3 and membrane phospholipids (B1166683) appears to stabilize the specific conformation of previtamin D3 that is a prerequisite for its conversion to vitamin D3. sld.cu

Influence of Solvent Environment on Isomerization Kinetics

The solvent environment plays a significant role in the kinetics of the thermal isomerization of this compound. Research on 1α-hydroxyprevitamin D3 diacetate revealed that both the equilibrium ratio of the previtamin to the vitamin form and the rate of isomerization differed across five different solvents: ethanol, benzene (B151609), toluene, isopropyl ether, and n-hexane. nih.gov

Molecular mechanics calculations were performed to estimate the effect of solvents on the conformation of both 1α-hydroxyprevitamin D3 diacetate and 1α-hydroxyvitamin D3 diacetate. nih.gov The calculations, which used dielectric constants representing polar (ethanol), nonpolar (n-hexane), and aromatic (benzene) solvents, suggested that the conformation of 1α-hydroxyvitamin D3 diacetate is stabilized in a polar solvent. nih.gov However, the calculated order of conformational stability did not perfectly align with the experimental outcomes. nih.gov

Further investigation using proton NMR showed different chemical shifts for 1α-hydroxyvitamin D3 diacetate in deuterated n-hexane, ethanol, and benzene, indicating specific solute-solvent interactions. nih.gov For instance, the downfield shift of certain protons in benzene suggested that 1α-hydroxyvitamin D3 diacetate may be stabilized through specific interactions in this aromatic solvent. nih.gov The polarity of the solvent has been shown to affect the conformational equilibrium of previtamin D, which in turn influences the efficiency of its cis-trans isomerization. photobiology.com

Enzymatic Hydroxylation Steps (excluding human clinical context)

The biological activity of vitamin D3 is dependent on a series of hydroxylation reactions catalyzed by cytochrome P450 enzymes. imrpress.comnih.govnih.gov These enzymatic steps are crucial for converting the precursor vitamin D3 into its hormonally active form. imrpress.commedscape.com

Overview of Cytochrome P450 Enzymes in Vitamin D Metabolism

The metabolism of vitamin D is a multi-step process involving several cytochrome P450 (CYP) enzymes. imrpress.comnih.govnih.gov These enzymes are heme-containing oxidoreductases responsible for the hydroxylation of the vitamin D molecule. mdpi.com In humans, there are 57 identified CYP enzymes, with the majority located in the endoplasmic reticulum and a smaller number in the mitochondria. mdpi.com

The key anabolic steps in vitamin D activation are the 25-hydroxylation and the 1α-hydroxylation. nih.gov Several CYPs have been identified as capable of performing the 25-hydroxylation, including CYP2R1, CYP27A1, CYP3A4, and CYP2D25. nih.gov In contrast, the subsequent 1α-hydroxylation is catalyzed by a single enzyme, CYP27B1. nih.gov The inactivation of vitamin D metabolites is primarily carried out by the enzyme CYP24A1. nih.gov

Renal 1α-Hydroxylation (CYP27B1) of 25-Hydroxyvitamin D3 to 1,25-Dihydroxyvitamin D3

The second critical activation step in vitamin D metabolism occurs predominantly in the kidneys. mdpi.com Here, the enzyme 25-hydroxyvitamin D-1α-hydroxylase, encoded by the CYP27B1 gene, catalyzes the hydroxylation of 25-hydroxyvitamin D3 at the 1α-position. imrpress.commdpi.comuniprot.orguniprot.org This reaction produces the hormonally active form of vitamin D3, 1,25-dihydroxyvitamin D3 (calcitriol). imrpress.commedscape.comuniprot.org

CYP27B1 is a mitochondrial cytochrome P450 monooxygenase and its activity is the rate-limiting step in the activation of vitamin D. uniprot.orguniprot.org The expression and activity of renal CYP27B1 are tightly regulated by several factors, including parathyroid hormone (PTH), serum calcium and phosphate (B84403) levels, and 1,25(OH)2D3 itself. imrpress.commedscape.compnas.org For instance, low serum calcium and phosphorus, as well as elevated PTH, stimulate CYP27B1 gene expression, while high levels of 1,25(OH)2D3 suppress it. imrpress.com Inactivation of the CYP27B1 gene in mice creates an animal model for pseudovitamin D-deficiency rickets, highlighting the enzyme's crucial role. oup.com

Extra-renal 1α-Hydroxylation

While the kidney is the primary site of 1α-hydroxylation for systemic endocrine functions, the expression of CYP27B1 and the local production of 1,25(OH)2D3 occur in various other tissues. nih.govoup.combioscientifica.com This extra-renal 1α-hydroxylase activity appears to be carried out by the same gene product as the renal enzyme. oup.combioscientifica.com

Tissues where extra-renal 1α-hydroxylase expression has been identified include the skin (specifically in keratinocytes), lymph nodes, colon, pancreas, adrenal medulla, and brain. oup.combioscientifica.comnih.gov In these peripheral tissues, the locally synthesized 1,25(OH)2D3 is thought to act in an autocrine or paracrine manner, modulating local cellular functions such as differentiation and immune responses, rather than contributing significantly to systemic calcium homeostasis. nih.govoup.com For example, in the skin, the discrete distribution of the enzyme in the basal layer of the epidermis is consistent with local production of 1,25(OH)2D3. oup.com Expression has also been observed in macrophages, particularly in the context of granulomatous diseases. medscape.comnih.gov

Metabolic Pathways and Derivative Formation Excluding Human Clinical Context

Downstream Metabolism of 1-Hydroxyprevitamin D3 and its Isomers

The metabolic fate of this compound is intricately linked to a series of hydroxylation and isomerization reactions. These processes are crucial for both the activation and degradation of vitamin D compounds, maintaining a tightly regulated system.

The conversion of vitamin D precursors into the hormonally active form, 1,25-dihydroxyvitamin D3 (also known as calcitriol), is a critical step in vitamin D metabolism. After the initial 25-hydroxylation in the liver to form 25-hydroxyvitamin D (25(OH)D), a subsequent hydroxylation at the 1α-position is required. nih.govphysiology.org This reaction is catalyzed by the mitochondrial enzyme 25-hydroxyvitamin D-1α-hydroxylase, encoded by the CYP27B1 gene. nih.govnih.govnih.gov This enzyme is predominantly found in the proximal tubules of the kidney and is the primary determinant of circulating 1,25(OH)2D concentrations. physiology.orgnih.govplos.org

The substrate for CYP27B1 is 25(OH)D, which is converted to 1,25(OH)2D3. physiology.org While the liver is the main site for 25-hydroxylation, the kidney is the principal location for 1α-hydroxylation to produce the circulating active hormone. nih.gov However, CYP27B1 is also expressed in other tissues, suggesting a local, or paracrine, production of 1,25(OH)2D3 that may have tissue-specific functions. plos.orgnih.gov For example, epidermal keratinocytes possess the entire vitamin D metabolic pathway, including CYP27B1, allowing for localized synthesis of 1,25(OH)2D3. nih.gov

The activity of CYP27B1 is tightly controlled by several factors, including parathyroid hormone (PTH), fibroblast growth factor 23 (FGF23), and a negative feedback loop involving 1,25(OH)2D3 itself. karger.com

The inactivation of vitamin D metabolites is as crucial as their activation for maintaining mineral homeostasis. The primary enzyme responsible for the catabolism of both 25(OH)D and 1,25(OH)2D3 is the 24-hydroxylase, encoded by the CYP24A1 gene. nih.govkarger.com This mitochondrial enzyme initiates a catabolic cascade by hydroxylating vitamin D metabolites at the C-24 position. mdpi.com

CYP24A1 is induced by 1,25(OH)2D3, creating a negative feedback loop where the active hormone promotes its own degradation. encyclopedia.pubwiley.com This enzyme is found in all cells that contain the vitamin D receptor (VDR). physiology.org The 24-hydroxylation pathway ultimately leads to the formation of calcitroic acid, a biologically inactive metabolite that is excreted. nih.govencyclopedia.pub

In addition to the 24-hydroxylation pathway, CYP24A1 can also catalyze a C23-oxidation pathway, which results in the formation of a 1,25(OH)2D3-26,23-lactone. nih.govphysiology.org The human CYP24A1 enzyme predominantly follows the 24-hydroxylation pathway. nih.gov The regulation of CYP24A1 is reciprocal to that of CYP27B1; for instance, while PTH stimulates CYP27B1, it inhibits CYP24A1 in the kidney. nih.gov Conversely, FGF23 stimulates the expression of CYP24A1. karger.comnih.gov

An alternative metabolic pathway for vitamin D metabolites involves the epimerization of the hydroxyl group at the C-3 position of the A-ring, changing its orientation from beta (β) to alpha (α). plos.orgresearchgate.netnih.gov This process leads to the formation of C-3 epimers, such as 1α,25(OH)2-3-epi-D3. plos.orgresearchgate.net

The enzymes responsible for this C-3 epimerization have not yet been definitively identified. plos.orgnih.gov However, studies have shown that this epimerization occurs for various vitamin D metabolites, including 25(OH)D3, 1α,25(OH)2D3, and 24,25-dihydroxyvitamin D3. nih.gov This metabolic step has been observed in various cell types, including osteosarcoma cells, colon adenocarcinoma cells, kidney cells, and hepatoblastoma cells. nih.govresearchgate.net The C3-epimerase pathway is also active in macrophages. mdpi.commedchemexpress.com

The formation of 1α,25(OH)2-3-epi-D3 was first identified in cultured human neonatal keratinocytes. plos.orgresearchgate.net This metabolite has been shown to possess significant biological activity, although it may be less calcemic compared to 1α,25(OH)2D3. plos.orgnih.gov The metabolic stability of 3-epi-1α,25(OH)2D3 is reported to be higher than its non-epimeric counterpart. nih.gov

Beyond the primary activation and inactivation pathways, vitamin D metabolism generates a variety of other hydroxylated metabolites. An alternative activation pathway has been identified, particularly in keratinocytes, involving the 20-hydroxylation of vitamin D by the enzyme CYP11A1, which is also essential for steroidogenesis. nih.gov This can lead to the formation of products like 20-hydroxyvitamin D (20OHD) and 20,23-dihydroxyvitamin D (20,23(OH)2D), which appear to have biological activities similar to 1,25(OH)2D3 for certain functions. nih.gov

The CYP24A1 enzyme is capable of multiple hydroxylation steps, leading to a cascade of products. For instance, it can further hydroxylate 24,25(OH)2D3. nih.gov Human CYP24A1 can catalyze all the steps of the C-23 hydroxylation pathway, starting from 25(OH)D3 and leading to 25(OH)D3-26,23-lactone, in addition to the C-24 hydroxylation pathway. acs.org

The interrelationships between these various metabolites are complex. For example, 3-epi-25(OH)D3 can be further metabolized to 3-epi-1α,25(OH)2D3 and 3-epi-24(R),25(OH)2D3. researchgate.net The various hydroxylated forms of vitamin D and its isomers create a complex network of molecules with potentially diverse biological activities.

Formation of 3-Epimers (e.g., 1α,25(OH)2-3-epi-D3)

Enzyme Regulation in Vitamin D Metabolism (non-clinical models)

The enzymatic machinery responsible for vitamin D metabolism is subject to stringent regulation to maintain homeostasis. This control is exerted primarily at the level of gene expression of the key hydroxylases, CYP27B1 and CYP24A1.

The expression and activity of 1α-hydroxylase (CYP27B1), the enzyme that produces the active form of vitamin D, are tightly controlled by several systemic and local factors. nih.govplos.org This regulation ensures that the levels of 1,25(OH)2D3 are maintained within a narrow physiological range.

Key Regulators of CYP27B1:

| Regulator | Effect on CYP27B1 | Mechanism of Action (in non-clinical models) |

| Parathyroid Hormone (PTH) | Stimulates | PTH, released in response to low calcium levels, increases the transcription of the CYP27B1 gene in the kidney. nih.govkarger.comoup.com This involves protein kinase A-responsive elements in the gene's promoter. oup.com |

| Fibroblast Growth Factor 23 (FGF23) | Inhibits | FGF23, a bone-derived hormone, suppresses the transcription of CYP27B1 in the kidney. plos.orgfrontiersin.org This effect is mediated, at least in part, through the activation of the ERK1/2 signaling pathway. plos.orgfrontiersin.org |

| 1,25-Dihydroxyvitamin D3 (1,25(OH)2D3) | Inhibits | The active form of vitamin D negatively feeds back to suppress its own synthesis by inhibiting the transcription of CYP27B1. karger.comoup.com This involves a negative vitamin D response element in the proximal promoter of the CYP27B1 gene. oup.com |

| Calcium | Inhibits | High extracellular calcium concentrations can suppress the synthesis of 1,25(OH)2D3, which may involve direct effects on CYP27B1 activity in addition to PTH-mediated pathways. karger.comoup.com |

| Phosphate (B84403) | Inhibits | Increased serum phosphate levels can inhibit CYP27B1 activity. karger.com |

Studies using non-clinical models, such as genetically modified mice and cell cultures, have been instrumental in elucidating these regulatory mechanisms. For example, in mice lacking FGF23, the expression of CYP27B1 is significantly upregulated, leading to increased levels of 1,25(OH)2D3. nih.govplos.org Conversely, the administration of FGF23 to these mice suppresses CYP27B1 expression. plos.org These models have also revealed that the regulation of CYP27B1 can be tissue-specific, with different control mechanisms in renal and non-renal tissues. nih.gov

Regulation of 24-Hydroxylase (CYP24A1) Expression and Activity

The catabolism of vitamin D metabolites is primarily orchestrated by the mitochondrial enzyme 24-hydroxylase, encoded by the CYP24A1 gene. This enzyme plays a critical role in inactivating both 25-hydroxyvitamin D3 (25(OH)D3) and the hormonally active 1,25-dihydroxyvitamin D3 (1,25(OH)2D3 or calcitriol). mdpi.com The regulation of CYP24A1 expression is a complex process, principally governed by calcitriol (B1668218) itself, parathyroid hormone (PTH), and fibroblast growth factor 23 (FGF23). mdpi.comnih.gov

Calcitriol is the most potent inducer of CYP24A1 expression. mdpi.com This induction occurs at the transcriptional level through the binding of the vitamin D receptor (VDR) to two specific vitamin D response elements (VDREs) located in the promoter region of the CYP24A1 gene. oup.comnih.gov This VDR-mediated up-regulation serves as a direct feedback mechanism to attenuate the biological actions of calcitriol and prevent potential toxicity. oup.com Studies have demonstrated a significant, dose-dependent increase in CYP24A1 mRNA expression in various cell lines following treatment with calcitriol and its analogs. nih.goviiarjournals.org For instance, in certain cancer cell lines, treatment with 1,25(OH)2D3 led to a dramatic increase in CYP24A1 mRNA levels. iiarjournals.orgspandidos-publications.com

The influence of PTH on CYP24A1 expression is tissue-dependent. In the kidneys, PTH directly suppresses CYP24A1 activity and expression, which serves to increase the circulating levels of active 1,25(OH)2D3. mdpi.combiorxiv.org This suppression is potent and occurs by reducing the stability of the 24-hydroxylase mRNA. nih.gov Conversely, in bone cells, PTH can enhance the induction of CYP24A1 mediated by 1,25(OH)2D3. mdpi.com

FGF23, another key hormone in phosphate and vitamin D homeostasis, acts to increase CYP24A1 expression. nih.govbiorxiv.org This action, similar to that of calcitriol, promotes the degradation of 1,25(OH)2D3, thereby completing a negative feedback loop. nih.gov

Epigenetic modifications also play a crucial role in regulating CYP24A1 expression. In some cancer cells, the CYP24A1 gene promoter is hypermethylated, leading to its downregulation. aacrjournals.orgnih.gov Treatment with DNA methyltransferase inhibitors can reactivate CYP24A1 expression in these cells. aacrjournals.orgnih.gov Furthermore, histone modifications are associated with the CYP24A1 promoter, and inhibitors of histone deacetylases can enhance its expression. aacrjournals.orgnih.gov

Table 1: Regulation of CYP24A1 Expression by Various Factors (Non-Clinical)

| Regulating Factor | Effect on CYP24A1 Expression | Primary Mechanism of Action | Key Tissues Involved |

|---|---|---|---|

| 1,25-dihydroxyvitamin D3 (Calcitriol) | Induction | Transcriptional activation via VDR binding to VDREs. oup.comnih.gov | Kidney, intestine, bone, and various other target tissues. oup.comnih.gov |

| Parathyroid Hormone (PTH) | Suppression (Kidney) / Enhancement (Bone) | Reduces mRNA stability in the kidney. mdpi.comnih.gov Enhances 1,25(OH)2D3-mediated induction in bone. mdpi.com | Kidney, Bone. mdpi.com |

| Fibroblast Growth Factor 23 (FGF23) | Induction | Transcriptional induction. nih.govbiorxiv.org | Kidney. nih.govnih.gov |

| DNA Methylation | Repression | Hypermethylation of the promoter region. aacrjournals.orgnih.gov | Prostate cancer cells. aacrjournals.orgnih.gov |

| Histone Acetylation | Enhancement | Increased H3K9ac and H3K4me2 at the promoter. aacrjournals.orgnih.gov | Prostate cancer cells. aacrjournals.orgnih.gov |

Role of Feedback Mechanisms in Metabolic Homeostasis (non-clinical)

Metabolic homeostasis of vitamin D is maintained through intricate feedback mechanisms that ensure appropriate levels of the active hormone, 1,25(OH)2D3, to meet physiological demands without causing toxicity. These non-clinical feedback loops primarily involve the interplay between 1,25(OH)2D3, PTH, and FGF23, which collectively regulate the key enzymes in the vitamin D metabolic pathway: 1α-hydroxylase (CYP27B1) for synthesis and 24-hydroxylase (CYP24A1) for catabolism. nih.govbiorxiv.org

The most direct feedback loop is the auto-regulation of 1,25(OH)2D3 levels. High concentrations of 1,25(OH)2D3 initiate a negative feedback response by directly stimulating the expression of CYP24A1, the gene encoding the enzyme responsible for its own degradation. nih.govoup.com This action effectively reduces the levels of active vitamin D, preventing excessive hormonal signaling. oup.com Simultaneously, 1,25(OH)2D3 can suppress the expression of CYP27B1, the enzyme that produces it, although this effect is more complex and can be indirect. nih.gov

The regulation of PTH secretion and action is another critical component of vitamin D metabolic homeostasis. When plasma calcium levels fall, the parathyroid gland secretes PTH. fao.orgorthobullets.com PTH then stimulates the renal 1α-hydroxylase to produce more 1,25(OH)2D3. fao.orgorthobullets.com The resulting increase in 1,25(OH)2D3 raises plasma calcium. This rise in calcium, in turn, inhibits further PTH secretion. fao.org Additionally, 1,25(OH)2D3 itself acts directly on the parathyroid gland to suppress PTH synthesis, forming a short negative feedback loop. fao.org

FGF23, produced by bone cells, is a central regulator in this homeostatic network. Its production is stimulated by 1,25(OH)2D3 and phosphate. medscape.com FGF23 then acts on the kidney to suppress CYP27B1 expression and induce CYP24A1 expression, both of which lead to a decrease in circulating 1,25(OH)2D3 levels. nih.govbiorxiv.org This represents a crucial long-range feedback loop from bone to the kidney to control vitamin D metabolism.

The coordinated actions of these feedback mechanisms ensure that the production and degradation of 1,25(OH)2D3 are tightly controlled. This reciprocal regulation of the synthetic and catabolic enzymes maintains mineral homeostasis and prevents the adverse consequences of either vitamin D deficiency or excess. nih.govbiorxiv.org The entire system is designed to respond to changes in mineral levels, particularly calcium and phosphate, and adjust the hormonal activity of vitamin D accordingly. fao.org

Table 2: Key Feedback Mechanisms in Vitamin D Metabolic Homeostasis (Non-Clinical)

| Initiating Signal | Hormonal Response | Effect on Metabolic Enzymes | Net Effect on 1,25(OH)2D3 Levels |

|---|---|---|---|

| High 1,25(OH)2D3 | Direct action | Induces CYP24A1 expression. nih.govoup.com Suppresses CYP27B1 expression. nih.gov | Decrease |

| Low Plasma Calcium | Increased PTH secretion. fao.orgorthobullets.com | Stimulates CYP27B1 expression. fao.orgorthobullets.com Suppresses CYP24A1 expression. mdpi.combiorxiv.org | Increase |

| High 1,25(OH)2D3 | Increased FGF23 secretion. medscape.com | Suppresses CYP27B1 expression. nih.govbiorxiv.org Induces CYP24A1 expression. nih.govbiorxiv.org | Decrease |

| High Plasma Phosphate | Increased FGF23 secretion. medscape.com | Suppresses CYP27B1 expression. nih.gov Induces CYP24A1 expression. nih.gov | Decrease |

Molecular and Cellular Mechanisms of Action Non Clinical, in Vitro

Interaction with Vitamin D Receptor (VDR) and Related Nuclear Receptors (in vitro studies)

The VDR is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. wikipedia.orgmdpi.com Its activation is the pivotal first step in the genomic signaling pathway of vitamin D. VDRs are expressed in numerous cell types, not limited to those involved in mineral homeostasis. mdpi.comnih.gov

The process begins when 1α,25-dihydroxyvitamin D₃ binds with high affinity to the Ligand Binding Domain (LBD) located in the C-terminal region of the VDR. nih.govmdpi.com The affinity of 1α,25(OH)D for the VDR is exceptionally high, in the nanomolar range. mdpi.com This binding event is not passive; it induces a significant conformational change in the VDR protein. nih.govnih.gov This structural rearrangement, particularly within the LBD's helices, is critical for subsequent protein-protein interactions, essentially transforming the receptor into its active state. nih.govfrontiersin.org

The conformational change induced by ligand binding significantly increases the VDR's affinity for its primary heterodimerization partner, the Retinoid X Receptor (RXR). nih.govmdpi.commedlineplus.gov The VDR and RXR proteins join to form a VDR/RXR heterodimer. mdpi.comnih.govwikipedia.org This partnership is fundamental for the complex to effectively bind to DNA and carry out its transcriptional functions. frontiersin.orgwikipedia.org While VDR can form heterodimers with other receptors like the thyroid hormone receptor (TR) and the retinoic acid receptor (RAR), its partnership with RXR is the most common and crucial for mediating vitamin D's genomic effects. nih.govimrpress.com In the absence of RXR, the VDR is unable to bind to the majority of its target DNA sequences. frontiersin.org

Table 1: Key Molecular Interactions in VDR Activation

| Step | Interacting Molecules | Outcome | Reference |

|---|---|---|---|

| Ligand Binding | 1α,25-dihydroxyvitamin D₃ + Vitamin D Receptor (VDR) | Conformational change in VDR. | nih.govnih.gov |

| Heterodimerization | Ligand-bound VDR + Retinoid X Receptor (RXR) | Formation of the active VDR/RXR heterodimer complex. | mdpi.comnih.govmdpi.com |

Ligand Binding and Conformational Changes

Genomic Mechanisms of Action (in vitro gene regulation)

The activated VDR/RXR heterodimer translocates to the cell nucleus where it functions as a transcription factor, directly modulating the expression of target genes. mdpi.commedlineplus.gov This genomic mechanism is the basis for most of vitamin D's physiological effects. nih.gov

The VDR/RXR complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs), which are typically located in the promoter or enhancer regions of target genes. nih.govnih.govwikipedia.org VDREs usually consist of two conserved hexameric (six-base-pair) half-sites, often arranged as a direct repeat separated by a three-nucleotide spacer (a DR3-type element). wikipedia.org The binding of the VDR/RXR heterodimer to a VDRE is the critical step that confers specificity, ensuring that only certain genes are regulated in response to vitamin D. nih.gov Thousands of VDREs have been identified throughout the human genome, indicating broad regulatory control. nih.govnih.gov

Once bound to a VDRE, the VDR/RXR complex does not act alone. It serves as a docking platform for a variety of other proteins known as co-regulators, which are essential for modulating gene transcription. nih.govnih.gov

Co-activators: For gene activation, the complex recruits co-activator proteins such as those from the p160 family (e.g., SRC-1), CREB-binding protein (CBP), and MED1 (a component of the Mediator complex). nih.govembopress.orgnih.gov These co-activators can possess histone acetyltransferase (HAT) activity, which helps to remodel chromatin into a more open, transcriptionally permissive state, or they can form a bridge to the basal transcription machinery, including RNA polymerase II. wikipedia.org

Co-repressors: Conversely, the complex can also recruit co-repressor proteins like Nuclear Receptor Co-repressor 1 (NCoR) and Silencing Mediator of Retinoid and Thyroid hormone receptors (SMRT) to repress gene expression. nih.govnih.gov Interestingly, unlike some other nuclear receptors, the VDR/RXR heterodimer appears to recruit co-repressors in a ligand-dependent manner, adding a layer of negative feedback control to the vitamin D signal. nih.gov

The specific set of co-regulators recruited can vary between cell types, contributing to the cell-specific effects of vitamin D. nih.gov

The culmination of these events is the up- or down-regulation of target gene transcription. mdpi.com A primary and well-studied example of a gene strongly induced by 1α,25-dihydroxyvitamin D₃ is CYP24A1. nih.govnih.gov The CYP24A1 gene encodes the 24-hydroxylase enzyme, which is responsible for the catabolism and inactivation of both 1α,25-dihydroxyvitamin D₃ and its precursor, 25-hydroxyvitamin D₃. nih.govnih.govnih.gov

The promoter region of the CYP24A1 gene contains two well-characterized VDREs that are critical for its strong induction by the VDR/RXR complex. nih.govnih.govnih.govbiorxiv.org This induction serves as a powerful negative feedback mechanism: when levels of active vitamin D are high, the body increases the production of the enzyme that degrades it, thereby preventing potential toxicity. nih.govbiorxiv.org Consequently, measuring CYP24A1 mRNA levels is often used as a reliable marker for VDR activation and vitamin D responsiveness in in vitro studies. nih.govnih.gov

Table 2: Genomic Action and Target Gene Regulation

| Mechanism | Key Components | Function | Example Target Gene | Reference |

|---|---|---|---|---|

| DNA Binding | VDR/RXR Heterodimer, Vitamin D Response Elements (VDREs) | Directs the complex to specific genes. | CYP24A1 | nih.govwikipedia.orgnih.gov |

| Co-regulator Recruitment | Co-activators (SRC-1, CBP, MED1), Co-repressors (NCoR, SMRT) | Modifies chromatin and interacts with transcription machinery to activate or repress transcription. | CYP24A1 | wikipedia.orgnih.govnih.gov |

| Gene Modulation | RNA Polymerase II, Transcription Factors | Altered rate of mRNA synthesis. | CYP24A1 | wikipedia.orgnih.gov |

Recruitment of Co-activators and Co-repressors

Non-Genomic Mechanisms (cellular level)

While the genomic actions of vitamin D metabolites mediated by the nuclear vitamin D receptor (VDR) are well-documented, there is a growing body of evidence for non-genomic mechanisms that occur rapidly and are independent of gene transcription. nih.govnih.gov These actions are initiated at the cell membrane and involve the activation of various signal transduction pathways. nih.gov Although much of this research has focused on the hormonally active form, 1α,25-dihydroxyvitamin D3 (calcitriol), the structural similarities suggest that other metabolites, including 1-hydroxyprevitamin D3 and its analogs, may also participate in or modulate these rapid responses. google.com

The non-genomic effects of vitamin D compounds are characterized by their speed, occurring within seconds to minutes. A key event in these pathways is the rapid modulation of intracellular calcium concentrations ([Ca2+]i). mdpi.comopen.ac.uk This is often initiated by the binding of a vitamin D metabolite to a putative membrane receptor, triggering a cascade of intracellular events. mdpi.comnih.gov

Research in various cell types, including colonocytes and cancer cells, has elucidated a common pathway for calcitriol (B1668218) that likely serves as a model for other active metabolites. nih.gov This pathway involves:

Activation of Phospholipases : The binding event stimulates membrane-associated phospholipase C (PLC) and, in some cases, phospholipase A2 (PLA2) and phospholipase D (PLD). nih.govnih.gov

Generation of Second Messengers : PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov

Calcium Mobilization : IP3 diffuses to the endoplasmic reticulum (ER), where it binds to IP3 receptors (IP3Rs) and triggers the release of stored calcium into the cytosol. open.ac.uknih.govfrontiersin.org This initial release is often followed by an influx of extracellular calcium through membrane channels, including stretch-activated channels and transient receptor potential (TRP) channels, leading to a sustained increase in [Ca2+]i. nih.govmdpi.complos.org

Downstream Kinase Activation : The rise in both [Ca2+]i and DAG levels activates downstream protein kinases, such as protein kinase C (PKC) and Calcium/calmodulin-dependent protein kinase II (CaMKII). nih.govnih.gov These kinases then phosphorylate various target proteins, leading to a rapid cellular response.

This signaling cascade is complex and can involve other key proteins like the tyrosine kinase c-Src and G-proteins, which can act upstream of PLC activation. nih.gov The entire process results in rapid, transcription-independent cellular effects. While direct evidence for this compound initiating this entire cascade is limited, synthetic analogs of vitamin D3 have been developed to act as specific agonists or antagonists for these rapid non-genomic responses, demonstrating that modifications to the core vitamin D structure can selectively target these pathways. google.com

Table 1: Key Proteins in Non-Genomic Vitamin D Signaling

| Protein/Molecule | Role in Signaling Pathway | Reference |

|---|---|---|

| Membrane Receptors | ||

| Membrane VDR (mVDR) | Putative membrane-bound form of the Vitamin D Receptor that initiates rapid signaling. | researchgate.net |

| PDIA3 (ERp57) | Protein Disulfide Isomerase A3, identified as a potential membrane receptor for rapid responses. | mdpi.commdpi.com |

| Enzymes | ||

| Phospholipase C (PLC) | Generates second messengers IP3 and DAG from PIP2. | nih.govnih.gov |

| c-Src | A non-receptor tyrosine kinase involved in activating the PLC pathway. | nih.gov |

| Protein Kinase C (PKC) | Activated by DAG and Ca2+; phosphorylates downstream targets. | nih.govnih.gov |

| CaMKII | Calcium/calmodulin-dependent protein kinase II; activated by increased intracellular Ca2+. | nih.govmdpi.com |

| Second Messengers | ||

| Calcium (Ca2+) | Versatile second messenger mobilized from intracellular stores and the extracellular space. | mdpi.comopen.ac.uk |

| Inositol Trisphosphate (IP3) | Binds to receptors on the endoplasmic reticulum to release Ca2+. | open.ac.uknih.gov |

The classical genomic effects of vitamin D are mediated by the nuclear Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors. wikipedia.org However, the rapid, non-genomic effects suggest the involvement of other receptor mechanisms. One hypothesis is the existence of a distinct, membrane-associated VDR (mVDR) that is responsible for initiating rapid signaling at the cell surface. researchgate.netcore.ac.uk

Beyond the VDR, other proteins have been proposed as alternative receptors for vitamin D metabolites. A leading candidate is the Protein Disulfide Isomerase family A member 3 (PDIA3), also known as ERp57. mdpi.com Studies have shown that PDIA3 may function as a membrane receptor for 1,25(OH)2D3, mediating its rapid effects on calcium influx. mdpi.com The interaction between VDR and PDIA3 appears essential for the full membrane response to the hormone. mdpi.com

Furthermore, research on non-classical vitamin D metabolites has revealed interactions with other nuclear receptors. For instance, metabolites like 20(OH)D3 have been shown to bind to the retinoic acid receptor-related orphan receptors (RORα and RORγ), indicating that the vitamin D endocrine system may have a broader range of molecular targets than previously understood. mdpi.commdpi.com Other potential receptors include the aryl hydrocarbon receptor (AhR) and liver X receptors (LXRs). mdpi.com While the interaction of this compound with these specific alternative receptors has not been detailed, the structural diversity of vitamin D analogs suggests a potential for varied receptor engagement, leading to a wide range of biological activities. google.com

Rapid Signaling Pathways (e.g., calcium signaling, membrane effects)

Structure-Activity Relationships of this compound and its Analogs (molecular studies)

The biological activity of any vitamin D compound is intrinsically linked to its three-dimensional structure. The specific shape of the molecule, determined by its constituent parts—the A-ring, the seco-B-ring, the C/D-rings, and the side-chain—governs its interaction with the VDR and other potential receptors, as well as its metabolic fate. core.ac.ukresearchgate.net Extensive research into synthetic analogs has provided significant insight into how specific structural modifications influence biological function.

A-Ring Modifications : The 1α-hydroxyl group on the A-ring is considered essential for high-affinity VDR binding and significant biological activity. nih.gov Modifications at the C-2 position of the A-ring can have varied effects. For example, introducing a 2α-methyl group can enhance VDR binding affinity, while a 2β-methyl substitution can lead to inactive compounds that anchor in the VDR binding pocket in a completely different orientation. uw.edu.pl Removal of the C-19 methylene (B1212753) group (to create 19-nor analogs like paricalcitol) results in compounds with reduced calcemic effects but retained activity on other targets, such as the parathyroid gland. nih.govnih.gov

Side-Chain Modifications : The side-chain plays a crucial role in stabilizing the ligand-VDR complex and influencing interactions with coactivator proteins. nih.gov Its flexibility allows for numerous modifications that can create analogs with highly specific properties. For example, introducing an oxygen atom at C-22 (as in 22-oxacalcitriol) significantly lowers affinity for the serum vitamin D binding protein (DBP), leading to rapid clearance and reduced calcemic activity. nih.gov Bulky additions, such as an adamantane (B196018) ring, can convert the molecule from a VDR agonist to a partial agonist or antagonist. nih.gov Modifications to the D-ring, such as the introduction of a double bond at C16-C17, can enhance VDR binding affinity and cell differentiation activity while reducing calcemic effects. researchgate.netsemanticscholar.org

These strategic modifications allow for the development of selective VDR modulators (VDRMs) that can preferentially activate or inhibit certain pathways, leading to tissue-specific or gene-specific actions. core.ac.uknih.gov

Table 2: Structure-Activity Relationship of Selected Vitamin D Analogs

| Analog/Modification | Structural Change | Impact on VDR Binding/Activity | Reference |

|---|---|---|---|

| A-Ring Analogs | |||

| Paricalcitol | Lacks the C-19 methylene group on the A-ring. | Retains ability to suppress parathyroid hormone but has significantly lower calcemic activity. | nih.govnih.gov |

| 2α-Methyl-1,25(OH)2D3 | Addition of a methyl group at the C-2α position. | Increases VDR binding affinity and transcriptional activity. | uw.edu.pl |

| 2β-Methyl-1,25(OH)2D3 | Addition of a methyl group at the C-2β position. | Inactive; binds to VDR in a non-productive orientation. | uw.edu.pl |

| Side-Chain Analogs | |||

| 22-Oxacalcitriol (OCT) | Oxygen atom replaces carbon at the C-22 position. | Low affinity for serum DBP, leading to rapid clearance and reduced hypercalcemic effects. | nih.gov |

| AD47 | Adamantane ring substituent on the side-chain. | Acts as a partial agonist/antagonist; inhibits VDR activation by calcitriol. | nih.gov |

| D-Ring Analogs |

Stereochemistry—the three-dimensional arrangement of atoms—is a paramount factor in the biological activity of vitamin D compounds. nih.gov Even subtle changes in the spatial orientation of a single functional group can dramatically alter how the molecule interacts with its receptor, leading to vastly different biological outcomes. nih.gov

A crucial aspect is the conformation of the A-ring. The flexible A-ring can exist in two primary "chair" conformations, α and β. The presence of a 1α-hydroxyl group favors the chair β-conformation, which is considered the "active" form. nih.gov This orientation positions the 1α- and 3β-hydroxyl groups to optimally engage with specific amino acid residues (like Ser237 and Arg274 in the human VDR) in the ligand-binding pocket, forming a stable hydrogen bond network that locks the receptor in an active conformation. uw.edu.pl

Epimerization at key positions also has profound effects. The C-3 epimer of 1,25(OH)2D3, where the hydroxyl group is in the β-position (equatorial) instead of the α-position (axial), retains significant biological activity. plos.org Crystal structures show that while the direct hydrogen bond with Ser278 is lost, the molecule compensates by forming a new, water-mediated interaction within the VDR pocket, thus preserving much of its function. plos.org This C-3 epimer often exhibits reduced calcemic activity, making it an interesting target for therapeutic development. nih.govplos.org

Similarly, the stereochemistry of the side-chain is critical. Studies on the 24-hydroxyvitamin D3 stereoisomers have shown that 24(R)-hydroxyvitamin D3 is nearly as active as 25-hydroxyvitamin D3 in mobilizing bone calcium and supporting bone calcification. In contrast, 24(S)-hydroxyvitamin D3 has very little activity in these areas, despite both isomers being effective at stimulating intestinal calcium transport. nih.gov This selectivity highlights that different biological systems can distinguish between subtle stereochemical differences, underscoring the importance of precise molecular geometry for targeted biological action.

Analytical and Spectroscopic Methodologies in 1 Hydroxyprevitamin D3 Research

Chromatographic Techniques for Separation and Purification

Chromatography is a cornerstone for the separation of 1-Hydroxyprevitamin D3 from complex mixtures, such as those resulting from synthesis or biological extraction.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a principal technique for the separation and purification of this compound and its related compounds. nih.govcolab.ws The method's high resolution and sensitivity make it ideal for distinguishing between the various isomers and metabolites of vitamin D. walshmedicalmedia.comnih.gov

Researchers have developed various HPLC methods, often employing reversed-phase columns (such as C18) to effectively separate these lipophilic molecules. walshmedicalmedia.comeurogentec.com The choice of mobile phase is critical; common systems include mixtures of acetonitrile (B52724) and methanol (B129727), or methanol and water with additives like formic acid to improve peak shape and resolution. walshmedicalmedia.com Detection is typically performed using UV detectors, as the conjugated triene system of previtamin D analogs provides strong UV absorbance, often monitored around 265 nm. walshmedicalmedia.com

For instance, the thermal conversion of 1α-hydroxyprevitamin D3 diacetate to 1α-hydroxyvitamin D3 diacetate has been monitored using HPLC, with the fraction of each compound calculated from their respective peak areas. nih.gov This demonstrates the quantitative power of HPLC in studying the kinetics and equilibrium of vitamin D isomerizations. nih.gov Furthermore, HPLC is not only used for analytical quantification but also for preparative purification, allowing for the isolation of pure this compound for further structural and biological studies. eurogentec.com

Table 1: Exemplary HPLC Methods for Vitamin D Analog Separation

| Parameter | Method I | Method II |

|---|---|---|

| Column | C18 (150 x 4.6 mm i.d., 3 µm) | C18 (150 x 4.6 mm i.d., 3 µm) |

| Mobile Phase | Acetonitrile: Methanol (95:5 v/v) | Methanol: Water with 0.1% Formic Acid (95:5 v/v) |

| Flow Rate | 0.4 mL/min | 0.4 mL/min |

| Detection Wavelength | 265 nm | 265 nm |

| Column Temperature | 40°C | 40°C |

| Retention Time (Vitamin D3) | 7.14 min | 7.01 min |

This table is based on data for Vitamin D3 separation, which provides a relevant framework for the analysis of its hydroxylated precursors like this compound. walshmedicalmedia.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) offers another powerful tool for the analysis of vitamin D compounds, including this compound. nih.gov Due to the low volatility and thermal lability of these compounds, derivatization is often required prior to GC analysis. jfda-online.com Trimethylsilyl (TMS) derivatization is a common approach to increase volatility and improve chromatographic behavior. nih.gov

The coupling of GC with a mass spectrometer allows for both separation and identification based on the mass-to-charge ratio of the fragmented ions, providing a high degree of specificity. nih.gov GC-MS has been successfully employed for the quantitative analysis of vitamin D metabolites in various biological matrices. nih.gov The method's sensitivity and specificity make it a valuable, albeit more complex, alternative to HPLC for certain research applications. nih.gov

Table 2: Typical GC-MS Parameters for Derivatized Vitamin D Metabolite Analysis

| Parameter | Condition |

|---|---|

| Derivatization Agent | Trimethylsilyl (TMS) |

| GC Column | HP-5MS (25 m, 0.2 mm i.d., 0.33 µm film thickness) |

| Carrier Gas | Helium |

| Flow Rate | 0.7 mL/min |

| Oven Temperature Program | Initial 150°C (1 min hold), ramp to 200°C at 10°C/min, then to 290°C at 20°C/min (7 min hold) |

| Inlet Temperature | 280°C |

| Injection Mode | PTV splitless |

This table outlines typical conditions for the analysis of 25-hydroxyvitamin D3, which are adaptable for this compound. nih.gov

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is an increasingly popular technique for the analysis and purification of lipophilic compounds like vitamin D and its analogs. d-nb.infothieme-connect.de SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. chromatographyonline.comshimadzu.ch This mobile phase exhibits properties of both a liquid and a gas, offering low viscosity and high diffusivity, which can lead to faster separations and higher efficiency compared to HPLC. thieme-connect.deufl.edu

For the analysis of vitamin D metabolites, modifiers such as methanol are often added to the carbon dioxide mobile phase to increase its solvating power for these moderately polar analytes. chromatographyonline.com SFC is particularly advantageous for preparative separations as the removal of the mobile phase (primarily CO2) is rapid and straightforward, facilitating the recovery of the purified compound. chromatographyonline.com The technique has been successfully applied to the analysis of both fat-soluble and water-soluble vitamins in a single run, demonstrating its versatility. sci-hub.se

Spectroscopic Methods for Structure Elucidation and Characterization

Once isolated, spectroscopic methods are indispensable for the definitive identification and structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of this compound. nih.govhuji.ac.il ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. researchgate.net

In the context of this compound, ¹H NMR is crucial for confirming the presence and stereochemistry of the hydroxyl group at the C1 position and for analyzing the protons of the conjugated triene system. nih.gov Studies have noted that while significant proton shifts are observed for 1α-hydroxyvitamin D3 diacetate in different deuterated solvents, no significant shifts are recorded for 1α-hydroxyprevitamin D3 diacetate, highlighting subtle structural differences. nih.gov Two-dimensional (2D-NMR) techniques, such as COSY and HMBC, can be used to establish connectivity between protons and carbons, further confirming the structure. researchgate.net

Table 3: General ¹H and ¹³C NMR Chemical Shift Ranges for Vitamin D Analogs

| Nucleus | Functional Group | Approximate Chemical Shift (ppm) |

|---|---|---|

| ¹H | Methyl Protons (CH₃) | 0.5 - 1.2 |

| Methylene (B1212753) Protons (CH₂) | 1.2 - 2.5 | |

| Methine Protons (CH) | 1.5 - 2.8 | |

| Hydroxyl Proton (C-OH) | Variable | |

| Olefinic Protons (=CH) | 4.8 - 6.5 | |

| ¹³C | Methyl Carbons (CH₃) | 10 - 30 |

| Methylene Carbons (CH₂) | 20 - 50 | |

| Methine Carbons (CH) | 30 - 60 | |

| Carbons attached to Oxygen (C-OH) | 60 - 80 | |

| Olefinic/Aromatic Carbons (=C) | 110 - 150 |

This table provides a general overview of expected chemical shifts for vitamin D analogs based on published data. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound. americanpharmaceuticalreview.com When coupled with a chromatographic technique like HPLC or GC, it provides a powerful analytical combination for both separation and identification. jsbms.jpnih.gov

High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, typically within a few parts per million (ppm). nih.govhilarispublisher.com This precision allows for the unambiguous determination of the elemental formula of a molecule, a critical step in identifying a new or isolated compound. americanpharmaceuticalreview.com For this compound (C₂₇H₄₄O₂), HRMS can confirm this exact composition, distinguishing it from other compounds with the same nominal mass. pharmaffiliates.com Tandem mass spectrometry (MS/MS) experiments can further provide structural information by analyzing the fragmentation patterns of the parent ion. americanpharmaceuticalreview.com Various ionization techniques, including Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), are utilized depending on the analyte and the chromatographic system. amegroups.org

Table 4: Molecular Formula and Weight of this compound

| Compound Name | Molecular Formula | Molecular Weight (Da) |

|---|---|---|

| This compound | C₂₇H₄₄O₂ | 400.65 |

Data sourced from chemical databases. pharmaffiliates.com

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy is a fundamental technique used to study the photochemical formation of this compound. The process involves the UV irradiation of a precursor, cholesta-5,7-diene-1α,3β-diol, which converts it into this compound. colab.wsnih.gov The efficiency of this conversion is highly dependent on the wavelength of the UV light used. colab.ws

Research has shown that the formation of this compound from its precursor is optimized when using monochromatic UV light with a maximum yield achieved at a wavelength of 295 nm. colab.ws The UV absorption spectrum for previtamin D3, a closely related compound, shows a characteristic absorption peak at 264 nm. mdpi.com The control of the irradiation bandwidth, specifically between 280 and 310 nm, can lead to formation yields of over 80%. nih.gov UV spectroscopy is instrumental in monitoring this photochemical reaction, as the various photoisomers, including previtamin D, vitamin D, and tachysterol (B196371), each possess distinct UV absorption spectra. researchgate.net

| Parameter | Value | Source(s) |

| Optimal Wavelength for Formation | 295 nm | colab.ws |

| Effective Irradiation Bandwidth | 280 - 310 nm | nih.gov |

| Absorption Peak (Previtamin D3) | 264 nm | mdpi.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present within a molecule, making it a useful tool for the structural characterization of this compound. By irradiating a sample with infrared light, the vibrations of specific chemical bonds can be detected, which correspond to particular absorption bands in the IR spectrum. ut.ee

For a molecule like this compound, the IR spectrum is expected to display characteristic bands for its key functional groups. While a specific spectrum for this compound is not detailed in the provided research, the analysis of the closely related vitamin D3 and its general structural components allows for the prediction of its spectral features. mdpi.com The spectrum would include bands for O-H (hydroxyl) stretching, C-H stretching in alkanes, C=C (alkene) stretching, and C-O (alcohol) stretching vibrations. mdpi.compressbooks.pub The region between 1450 cm⁻¹ and 600 cm⁻¹ is known as the fingerprint region, which provides a unique pattern for the molecule. pressbooks.pub

| Functional Group | Expected Wavenumber (cm⁻¹) | Type of Vibration | Source(s) |

| O-H (Alcohol) | ~3300 (broad) | Stretching | pressbooks.pub |

| C-H (sp3) | 3000 - 2850 | Stretching | pressbooks.pub |

| C=C (Alkene) | ~1640 | Stretching | pressbooks.pub |

| C-O (Alcohol) | 1250 - 1000 | Stretching | mdpi.comresearchgate.net |

| C-H (Alkene) | ~3080 | Stretching | pressbooks.pub |

X-ray Diffraction Analysis (for crystal structure determination)

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. carleton.eduiastate.edu The technique is based on the principle that a crystal lattice acts as a three-dimensional diffraction grating for X-rays. carleton.edu When a beam of monochromatic X-rays strikes the crystal, it produces a unique diffraction pattern of constructive interference at specific angles, which is governed by Bragg's Law (nλ=2d sin θ). carleton.edu

Quantitative Analysis Methods for Research Studies

Accurate quantification of this compound and related metabolites is essential for research into the vitamin D metabolic pathway. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary methods employed for this purpose.

Application of HPLC with UV detection

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely used method for the separation and quantification of vitamin D and its metabolites. colab.ws The technique separates compounds in a mixture based on their interactions with a stationary phase (the column) and a mobile phase. nih.gov

In the analysis of vitamin D compounds, reversed-phase HPLC is common, often utilizing a C18 column. researchgate.net The separation is typically achieved using a mobile phase consisting of a mixture of organic solvents like acetonitrile, methanol, and water. researchgate.netnih.gov Detection is performed by a UV detector set at a wavelength where the analyte exhibits maximum absorbance, which for many vitamin D compounds is around 265 nm or 292 nm. nih.govresearchgate.netnih.gov The method's validity is established through parameters such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net For instance, one validated method for vitamin D3 reported an LOD of 0.0539 µg/mL and an LOQ of 0.1633 µg/mL, demonstrating high sensitivity. researchgate.net

| Parameter | Example Condition | Source(s) |

| Column | Reversed-phase C18 or Normal-phase Silica | nih.govresearchgate.net |

| Mobile Phase | n-hexane/ethyl acetate (B1210297) (85:15 v/v) or Acetonitrile/Methanol/Water mixtures | nih.govnih.gov |

| Detection Wavelength | 292 nm or 265 nm | nih.govresearchgate.netnih.gov |

| Flow Rate | 2.0 mL/min | nih.gov |

| Retention Time (Vitamin D3) | ~4.8 min | nih.gov |

| Limit of Quantification (LOQ) | 0.1633 µg/mL (for Vitamin D3) | researchgate.net |

Integration of LC-MS/MS for Metabolite Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the measurement of vitamin D metabolites due to its superior sensitivity and specificity. amegroups.orgchromatographyonline.com This powerful technique combines the separation capabilities of liquid chromatography with the precise detection and quantification abilities of tandem mass spectrometry. amegroups.org The ability of LC-MS/MS to measure multiple analytes in a single run makes it highly efficient for studying complex metabolic pathways. nih.gov

The analytical process involves sample preparation (e.g., protein precipitation, liquid-liquid extraction), chromatographic separation, ionization of the target analytes, and their detection based on mass-to-charge ratio. amegroups.orgd-nb.info For low-concentration metabolites like 1α,25-dihydroxyvitamin D3, derivatization is often employed to enhance the signal. chromatographyonline.com The high selectivity of LC-MS/MS allows it to distinguish between structurally similar compounds, such as isomers and epimers, which is a significant advantage over immunoassays. amegroups.orgnih.gov Methods have been developed that can achieve lower limits of quantitation in the picogram-per-milliliter (pg/mL) range, which is necessary for accurately measuring biologically active vitamin D forms. chromatographyonline.com

| Parameter | Description | Source(s) |

| Technique Principle | Combines liquid chromatography for separation with mass spectrometry for highly specific detection. | amegroups.org |

| Sample Preparation | Often involves protein precipitation, extraction, and sometimes derivatization to improve sensitivity. | chromatographyonline.comd-nb.info |

| Key Advantage | High sensitivity and specificity; ability to distinguish between isomers and quantify multiple metabolites simultaneously. | amegroups.orgnih.gov |

| Sensitivity | Can achieve limits of quantification in the pg/mL or low nmol/L range. | chromatographyonline.comsciex.com |

| Status | Considered the "gold standard" for quantifying vitamin D metabolites in research. | amegroups.orgsciex.com |

Synthetic Chemistry Approaches to 1 Hydroxyprevitamin D3 and Derivatives

Chemical Synthesis Routes for 1-Hydroxyprevitamin D3

A general retrosynthetic analysis breaks the target molecule into key building blocks. nih.gov For instance, the D3-like structure can be obtained via UVB irradiation of a 1α-hydroxyprovitamin D3 intermediate. nih.gov This provitamin itself is synthesized from a precursor like pregnenolone (B344588) acetate (B1210297) through a multi-step sequence that establishes the 1α-hydroxyl group and the 5,7-diene moiety in the A and B rings. nih.gov

The introduction of the hydroxyl group at the 1α-position is a critical and often challenging step in the synthesis of active vitamin D compounds. Several methods have been developed to achieve this transformation with the correct stereochemistry.

One established strategy involves the formation of a 1α,2α-epoxide from a 5,7-diene precursor. nih.gov This process can start from pregnenolone acetate, which is first protected and then oxidized to create the diene system. nih.gov Treatment with potassium hydroxide (B78521) (KOH) and hydrogen peroxide (H2O2) then introduces the 1α,2α-epoxide group. nih.gov Subsequent reductive opening of this epoxide, for example using a Birch reduction, yields the desired 1α,3β-diol. nih.gov Another approach describes a novel synthesis of a 1α-hydroxyvitamin D A-ring precursor that involves the samarium iodide-induced reductive opening of an oxygen bridge in a bicyclic intermediate. capes.gov.br

Microbial hydroxylation has also been explored as a viable strategy. Certain microorganisms, such as Streptomyces sclerotialus, have been found to be capable of introducing a hydroxyl group at the C-1α position of vitamin D derivatives. mdpi.com

The conversion of the 1α-hydroxyprovitamin D3 (cholesta-5,7-diene-1α,3β-diol) to this compound is achieved through a photochemical electrocyclic ring-opening reaction induced by UV light. nih.govphotobiology.com The efficiency of this step is highly dependent on the reaction conditions, as the previtamin itself is photosensitive and can isomerize into undesired byproducts, primarily tachysterol (B196371) and lumisterol (B196343). photobiology.commdpi.com

Key factors for optimizing the yield of this compound include:

Wavelength: The choice of irradiation wavelength is crucial. Research has shown that irradiating the provitamin precursor within a narrow bandwidth, typically between 280 and 310 nm, maximizes the formation of the desired previtamin. pnas.org Using light outside this range, such as at 254 nm, can favor the formation of the tachysterol byproduct. mdpi.com

Temperature: Lowering the reaction temperature significantly improves the yield. Performing the irradiation at temperatures as low as -55°C has been shown to increase the yield of 1α-OH-preD3 to 75% at 40% conversion of the starting material. pnas.org

Filter Solutions: The use of a filter solution during the photochemical reaction can help to control the irradiation wavelength and improve the formation of 1α-hydroxyprevitamin D3. nih.govresearchgate.net

| Parameter | Condition | Effect on this compound Yield | Reference |

|---|---|---|---|

| Wavelength | 280-310 nm | Maximizes previtamin formation, minimizes byproducts. | pnas.org |

| Wavelength | ~254 nm | Favors formation of tachysterol byproduct. | mdpi.com |

| Temperature | 0°C | Maximal yield of ~22%. | pnas.org |

| Temperature | -55°C | Yield increases to ~75% (at 40% conversion). | pnas.org |

| Sensitizer | Anthracene | Increases yield of previtamin D3 from 7-DHC. | google.com |

| Sensitizer | Fluorenone | Isomerizes tachysterol byproduct back to previtamin. | researchgate.net |

Achieving the correct stereochemistry of the final molecule is paramount for its biological activity. Stereocontrolled synthesis ensures that the spatial arrangement of atoms, particularly at the chiral centers of the A-ring and the side chain, and the geometry of the triene system are correctly established.

Convergent strategies are often employed, where the A-ring and the CD-ring/side-chain fragments are synthesized separately and then coupled together. acs.org The Wittig-Horner reaction is a key method used for this coupling, allowing for the construction of the triene system that links the two fragments. acs.orgresearchgate.net This approach provides control over the geometry of the newly formed double bond.

Strategies for stereocontrol also focus on the starting materials. For example, using enantiomerically pure precursors for the A-ring, such as those derived from (-)-quinic acid, ensures the correct stereochemistry in the final product. nih.gov More advanced methods, such as one-pot multicomponent coupling reactions, have been developed for the stereocontrolled synthesis of complex fragments like (Z)-trisubstituted allylic alcohols, which can be valuable intermediates in the synthesis of vitamin D analogs. organic-chemistry.org

Photochemical Reaction Optimization

Synthesis of Analogs and Modified Structures for Biochemical Research

To investigate structure-activity relationships and develop compounds with more selective biological profiles, numerous analogs of this compound have been synthesized. These modifications typically focus on the A-ring or the side-chain.

Modifications to the A-ring have led to some of the most therapeutically interesting vitamin D analogs. A significant class of A-ring modified analogs are the 19-nor compounds, which lack the exocyclic methylene (B1212753) group at C19. researchgate.netnih.gov This modification increases the conformational stability of the molecule.

The synthesis of these analogs often relies on building blocks derived from chiral starting materials like (-)-quinic acid to construct the modified A-ring. nih.gov The A-ring precursor, often a functionalized cyclohexanone, is then coupled with a CD-ring fragment using methods like the Wittig-Horner olefination or Julia-type olefination to form the complete secosteroid skeleton. nih.gov Other unconventional modifications include the incorporation of carborane units into the A-ring, which are synthesized from the Inhoffen-Lythgoe diol and coupled via S_N2-displacement of allylic chlorides by ortho-carboranyl lithium. mdpi.com

| Analog Type | Modification | Key Precursor/Starting Material | Synthetic Strategy | Reference |

|---|---|---|---|---|

| 19-nor-vitamin D analogs | Removal of C19-methylene group | (-)-Quinic acid | Wittig-Horner or Julia-type olefination | nih.gov |

| C2-substituted 19-nor-vitamin D analogs | Alkylation at the C2 position | (3R,5R)-4-alkyl-3,5-dihydroxycyclohexanones | Modified Julia olefination | nih.gov |

| Carboranyl-A-ring analogs | Replacement of A-ring carbons with an ortho-carborane cage | Inhoffen-Lythgoe diol | S_N2 displacement with ortho-carboranyl lithium | mdpi.com |

The side-chain attached to the D-ring plays a crucial role in the interaction with the vitamin D receptor (VDR) and in the metabolic pathway of the hormone. Synthesizing analogs with modified side-chains is a major focus of research. acs.orgnih.gov Modifications include altering the length of the chain, introducing various functional groups (hydroxyls, amides, amines), and changing the stereochemistry at chiral centers like C20. nih.govgoogle.com

Synthetic strategies often involve the preparation of a CD-ring fragment that already contains the desired modified side-chain. acs.org This fragment, typically a ketone (like Grundmann's ketone), is then coupled with an A-ring phosphine (B1218219) oxide via the Wittig-Horner reaction. nih.gov For example, the synthesis of 20S-hydroxyvitamin D3 analogs involves a Grignard reaction on a C-20 ketone precursor to establish the 20S-hydroxyl group and the rest of the side chain. nih.gov Further enzymatic hydroxylation can then be used to introduce the 1α-hydroxyl group. nih.gov Chemical synthesis has also been developed for various side-chain-hydroxylated derivatives, such as 24,25-dihydroxyvitamin D3 and 25,26-dihydroxyvitamin D3, to study their metabolism. nih.gov

| Modification | Synthetic Method | Key Intermediate | Reference |

|---|---|---|---|

| 20S-Hydroxylation | Grignard reaction on a C-20 ketone | C-20 ketone precursor (e.g., from pregnenolone) | nih.gov |

| C20 epimerization and C22 methylation | Wittig-Horner olefination | Grundmann's ketones with modified 17β-alkyl substituents | nih.gov |

| Introduction of amine/amide groups | Reaction with reactants to form desired side chain | Compound with a precursor for the 17-position side chain | google.com |

| 16-ene analogs | S_N2' syn displacement of allylic carbamates | CD side chain fragments with C20 functionalization | acs.org |

Synthesis of C-19 Nor-Analogs

The synthesis of C-19 nor-analogs of this compound, which lack the exocyclic methylene group at C-19, has been a significant area of research. These analogs often exhibit a favorable biological profile, and their synthesis is typically achieved through convergent strategies that couple a suitably functionalized A-ring synthon with a corresponding CD-ring fragment. researchgate.netnih.gov A cornerstone of this approach is the Julia-Kocienski olefination reaction, which has proven to be highly effective in constructing the crucial diene system that connects the two ring systems. researchgate.netjst.go.jpjst.go.jp

The synthesis generally begins with the preparation of the A-ring and CD-ring synthons. For the A-ring, common starting materials include commercially available compounds like cis,cis-1,3,5-cyclohexanetriol nih.gov or chiral precursors such as D-(-)-quinic acid. mdpi.com These starting materials undergo a series of reactions to introduce the required hydroxyl groups and a ketone functionality, which is necessary for the subsequent olefination reaction.

The CD-ring fragment is typically a Grundmann's ketone derivative, which contains the intact side chain of the vitamin D molecule. nih.gov The Julia-Kocienski olefination involves the reaction of the A-ring ketone with a sulfone derivative of the CD-ring. mdpi.com This reaction creates the C5-C6 double bond, linking the two fragments and forming the protected 19-nor-vitamin D skeleton. Subsequent deprotection steps then yield the final 19-nor-analog.

This convergent approach allows for the synthesis of a variety of C-19 nor-analogs with modifications in the A-ring, such as different stereochemistries at C1 and C3 or the introduction of various substituents at C2. nih.govjst.go.jpmdpi.com For instance, researchers have successfully synthesized 1β,3β,25-trihydroxy-19-norvitamin D3 and 1α,3α,25-trihydroxy-19-norvitamin D3 using this methodology. jst.go.jp The stereoselectivity of the olefination reaction can be influenced by the substituents on the A-ring synthon. mdpi.com

| Key Aspect | Description | References |

| General Strategy | Convergent synthesis coupling A-ring and CD-ring synthons. | researchgate.netnih.gov |

| Key Reaction | Julia-Kocienski olefination to form the diene system. | researchgate.netjst.go.jpjst.go.jpmdpi.com |

| A-Ring Precursors | cis,cis-1,3,5-cyclohexanetriol, D-(-)-quinic acid. | nih.govmdpi.com |

| CD-Ring Synthon | Typically a protected Grundmann's ketone derivative. | nih.gov |

| Synthesized Analogs | 1,3-dihydroxy-19-nor-analogs, C2-substituted analogs. | nih.govjst.go.jpmdpi.comnih.gov |

Continuous Flow Synthesis Techniques for Research Scale

Continuous flow chemistry has emerged as a powerful tool for the synthesis of vitamin D analogs, including this compound, at the research scale. This technology offers several advantages over traditional batch processes, such as improved reaction control, enhanced safety, and the potential for higher yields and selectivity. rsc.orgnih.govmdpi.com The core of this technique involves pumping the reactant solution through a microreactor, which is a device with small-diameter channels, often made of glass or fused silica. light-am.com

A key step in the synthesis of this compound is the photochemical conversion of a 7-dehydrosterol precursor using UV light. google.com In a continuous flow setup, this is typically achieved by irradiating the flowing solution with a UV lamp, such as a high-pressure mercury lamp or, more recently, UV light-emitting diodes (LEDs). rsc.orglight-am.com The use of microreactors provides a high surface-area-to-volume ratio, ensuring efficient and uniform irradiation of the reaction mixture. This precise control over irradiation time and intensity minimizes the formation of unwanted byproducts. nih.gov

The thermal isomerization of the initially formed previtamin D to vitamin D is also well-suited for continuous flow systems. By integrating a heated section into the flow path after the photochemical reactor, the thermal rearrangement can be carried out in a controlled manner. acs.org Researchers have developed two-stage continuous-flow systems that combine the photochemical and thermal steps, allowing for the direct synthesis of vitamin D analogs from their provitamin precursors without the need for intermediate purification. rsc.org

| Parameter | Description | Significance in Continuous Flow Synthesis | References |

| Reactor Type | Microreactors with small-diameter channels (glass, fused silica). | High surface-area-to-volume ratio for efficient heat and mass transfer, and uniform irradiation. | light-am.com |

| Photochemical Step | UV irradiation (high-pressure mercury lamps, UV LEDs) of a flowing 7-dehydrosterol solution. | Precise control over irradiation time and intensity, minimizing byproduct formation. | rsc.orglight-am.comnih.gov |

| Thermal Step | Controlled heating of the flowing solution after irradiation. | Efficient thermal isomerization of previtamin D to vitamin D. | acs.org |

| Process Integration | Two-stage continuous-flow systems combining photochemical and thermal steps. | Allows for direct synthesis without intermediate purification, improving efficiency. | rsc.org |

| Optimization | Adjustment of flow rate, temperature, and pressure. | Enhances reaction speed, yield, and selectivity. | light-am.comacs.org |

Advanced Research Directions and Theoretical Considerations Non Clinical

Investigation of Novel Enzymatic Pathways (microbial/non-mammalian)

The pursuit of alternative and efficient sources of vitamin D compounds has led researchers to explore the metabolic capabilities of microorganisms. While the chemical synthesis of vitamin D analogs can be complex, microbial biotransformation presents a promising alternative. med-alphabet.com Investigations have revealed that various microorganisms, particularly from the Actinomyces genus, possess cytochrome P450 (CYP) enzyme systems capable of hydroxylating the vitamin D skeleton. nih.govfrontiersin.org

A notable example is the bacterium Kutzneria albida, which has demonstrated the ability to hydroxylate both vitamin D2 and vitamin D3. med-alphabet.com This strain can introduce hydroxyl groups at various positions, including the critical C1α and C25 positions, leading to the formation of metabolites like 25-hydroxyvitamin D (25-OH-D) and 1α,25-dihydroxyvitamin D (1,25-(OH)₂D). med-alphabet.com Similarly, Actinomyces hyovaginalis has been shown to convert vitamin D3 into calcitriol (B1668218) (1,25-(OH)₂D₃) through sequential 25- and 1α-hydroxylation steps. nih.govresearchgate.net

These findings are significant for 1-hydroxyprevitamin D3 research because the enzymatic 1α-hydroxylation is the key step in its formation from previtamin D3. The existence of microbial enzymes that perform this reaction on the vitamin D3 molecule suggests a strong possibility that these or similar enzymes could act on previtamin D3 as a substrate. Previtamin D3 is the immediate, thermally sensitive precursor to vitamin D3. Therefore, research is directed towards screening microbial libraries to identify enzymes that can directly hydroxylate previtamin D3 at the C1α position. Furthermore, genetic engineering of known microbial P450 enzymes, such as those from Actinomyces or other bacteria, is being explored to enhance their specificity and efficiency for producing this compound. researchgate.netmdpi.com This biotechnological approach could provide a novel and sustainable route for the synthesis of this specific previtamin D analog.